molecular formula C20H23N7O3S B2763452 6-[[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-3,4-dihydro-1H-quinolin-2-one CAS No. 2320467-42-1

6-[[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-3,4-dihydro-1H-quinolin-2-one

Cat. No. B2763452
CAS RN: 2320467-42-1
M. Wt: 441.51
InChI Key: GOGHICYEEDXOAJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-triazolo[4,3-b]pyridazine ring, a 1,4-diazepane ring, and a quinolin-2-one moiety. These groups are common in many biologically active compounds and could potentially contribute to various pharmacological properties .


Synthesis Analysis

While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized through cyclization reactions or condensation reactions . The exact method would depend on the starting materials and the specific conditions required for each reaction.


Molecular Structure Analysis

The compound’s structure includes several heterocyclic rings which are likely to contribute to its chemical properties. The presence of nitrogen atoms in the rings can participate in hydrogen bonding, potentially increasing the compound’s solubility in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

6-[[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O3S/c1-14-22-23-18-6-7-19(24-27(14)18)25-9-2-10-26(12-11-25)31(29,30)16-4-5-17-15(13-16)3-8-20(28)21-17/h4-7,13H,2-3,8-12H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGHICYEEDXOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)NC(=O)CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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